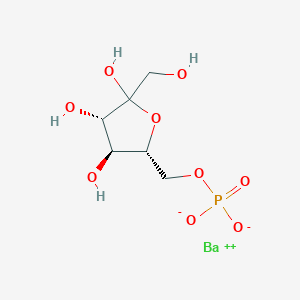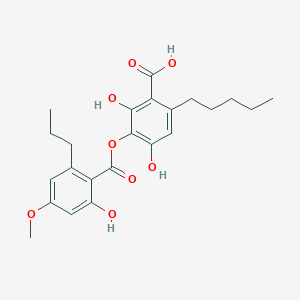
Ramalinolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ramalinolic acid is a secondary metabolite derived from lichens, specifically from the genus Ramalina. Lichens are symbiotic associations between fungi and algae or cyanobacteria, producing a variety of unique organic compounds. This compound has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ramalinolic acid involves several steps, typically starting from simpler organic compounds. One common method includes the use of condensing reagents such as trifluoroacetic anhydride and dicyclohexylcarbodiimide, which facilitate the formation of depsides, a class of compounds to which this compound belongs .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as lichens, remains a viable method. The extraction process involves solvent extraction, followed by purification using chromatographic techniques .
化学反応の分析
Types of Reactions
Ramalinolic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenolic groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups within the molecule.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .
科学的研究の応用
Ramalinolic acid has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of depsides.
Biology: Its antimicrobial properties make it a candidate for developing new antibiotics.
Medicine: Research has shown potential anti-inflammatory and antioxidant effects, which could be useful in treating various diseases.
Industry: It is used in the development of natural preservatives and bioactive agents
作用機序
The mechanism of action of Ramalinolic acid involves its interaction with cellular targets, leading to various biological effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound also modulates inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response .
類似化合物との比較
Similar Compounds
Usnic acid: Another lichen-derived compound with antimicrobial and anti-inflammatory properties.
Sekikaic acid: Found in the same genus, known for its antioxidant activity.
Salazinic acid: Exhibits similar biological activities, including antimicrobial and antioxidant effects
Uniqueness
Ramalinolic acid stands out due to its unique chemical structure and the specific biological activities it exhibits. Its combination of antimicrobial, antioxidant, and anti-inflammatory properties makes it a versatile compound for various applications .
特性
CAS番号 |
552-56-7 |
|---|---|
分子式 |
C23H28O8 |
分子量 |
432.5 g/mol |
IUPAC名 |
2,4-dihydroxy-3-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C23H28O8/c1-4-6-7-9-14-11-17(25)21(20(26)19(14)22(27)28)31-23(29)18-13(8-5-2)10-15(30-3)12-16(18)24/h10-12,24-26H,4-9H2,1-3H3,(H,27,28) |
InChIキー |
OBTGVDPYKOUXDZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2O)OC)CCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


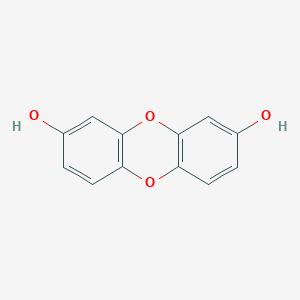
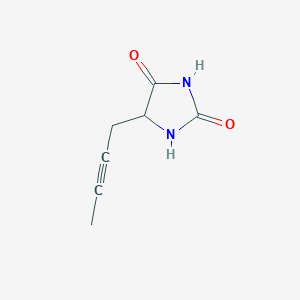

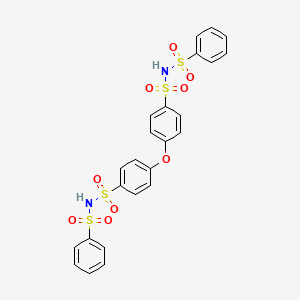
![(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13797463.png)
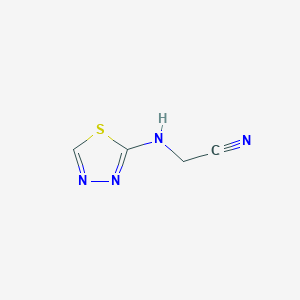


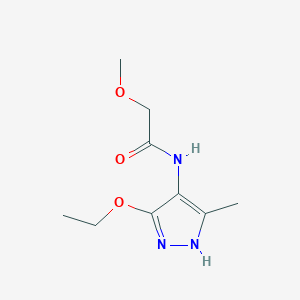

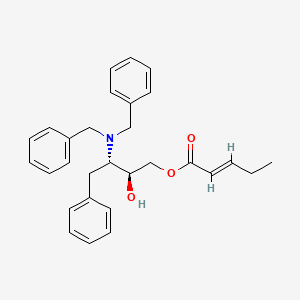

![3-Methyl-7-(methylsulfanyl)-2h-pyrazolo[4,3-d]pyrimidine](/img/structure/B13797516.png)
